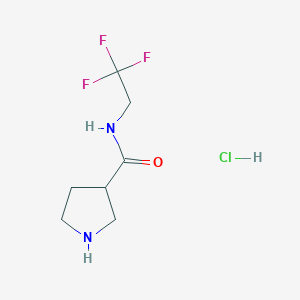

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride

Description

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride: is a synthetic organic compound with the molecular formula C7H11F3N2O·HCl It is characterized by the presence of a trifluoroethyl group attached to a pyrrolidine ring, which is further connected to a carboxamide group

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-6(13)5-1-2-11-3-5;/h5,11H,1-4H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWBNTIOVKGLSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)NCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions. For instance, 2,2,2-trifluoroethylamine can react with a suitable electrophile, such as a halogenated pyrrolidine derivative.

Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Hydrolysis and Acid/Base Reactivity

The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : In 6N HCl at 75–80°C, the carboxamide hydrolyzes to form the corresponding carboxylic acid . This is critical in deprotection steps during multi-step syntheses.

-

Base-Mediated Reactions : Treatment with NaH or LiHMDS facilitates nucleophilic substitutions or eliminations, particularly in the presence of anhydrides .

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Product | Yield | Source |

|---|---|---|---|

| 6N HCl, 75°C, 20 h | Pyrrolidine-3-carboxylic acid | 32–64% | |

| NaBH₄, NiCl₂·6H₂O, MeOH | Amino derivatives (reduction) | 40–64% |

Cycloaddition Reactions

The compound participates in enantioselective [3 + 2] cycloadditions to form spirooxindoles and dispiroheterocycles:

-

With Nitroolefins : Catalyzed by squaramide C2 , it forms 5′-trifluoromethyl-spiro[pyrrolidin-3,2′-oxindoles] with >20:1 dr and 94–99% ee .

-

With Rhodamine Derivatives : Thiourea-tertiary amine catalysts yield bispiro compounds (65–99% yield, 57–99% ee) .

Mechanistic Insight :

The trifluoroethyl group stabilizes transition states (TS-3 , TS-18 ) through H-bonding and steric effects, enabling dual activation by bifunctional catalysts .

Catalytic Asymmetric Transformations

Chiral catalysts enable stereoselective syntheses:

-

Phase-Transfer Catalysis : Quaternary phosphonium salts (C14 ) promote spirooxindole formation (82–99% yield, 68–94% ee) via ion-pair interactions .

-

Squaramide Catalysis : Enantioselective α-trifluoromethylamine synthesis (46–93% yield, 75–98% ee) using MBH carbonates .

Functional Group Interconversion

The carboxamide and trifluoroethyl groups undergo diverse transformations:

-

Esterification : Reaction with alcohols (e.g., MeOH, EtOH) forms esters under acidic conditions.

-

Amide Coupling : Using HOBt or EDCl, the carboxamide reacts with amines to generate secondary amides .

Deprotection and Salt Formation

The hydrochloride salt originates from deprotection steps:

-

Boc Removal : TFA or HCl in dioxane cleaves tert-butoxycarbonyl groups, yielding the hydrochloride salt .

-

Salt Metathesis : Reaction with HCl gas in EtOAc generates the crystalline hydrochloride form .

Stability and Reactivity Trends

Biological Activity

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride is a synthetic compound notable for its biological activity, particularly as a Janus kinase (JAK) inhibitor. This article delves into the compound's biological properties, mechanisms of action, and its potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a trifluoroethyl group attached to a pyrrolidine ring with a carboxamide functional group. This unique structure enhances its lipophilicity and solubility, which are critical for its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | CHClFN\O |

| Molecular Weight | 201.61 g/mol |

| Solubility | Soluble in organic solvents; moderate in water |

| Lipophilicity | Enhanced due to trifluoroethyl substitution |

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride primarily functions as a selective inhibitor of JAK-1. JAKs are integral to the signaling pathways of various cytokines involved in immune responses and inflammation. By inhibiting JAK-1, this compound can potentially modulate immune responses and reduce inflammation associated with autoimmune diseases such as rheumatoid arthritis.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against JAK-1 with an IC value in the nanomolar range. This potency is crucial for its therapeutic efficacy.

Therapeutic Potential

The compound has shown promise in preclinical studies for treating autoimmune disorders. Its ability to inhibit JAK-1 may lead to reduced cytokine signaling, thereby alleviating symptoms associated with conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

- Rheumatoid Arthritis Model : In animal models of rheumatoid arthritis, administration of N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride resulted in significant reductions in joint inflammation and damage compared to control groups.

- Cytokine Profiling : Studies have demonstrated that treatment with this compound leads to decreased levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in serum samples from treated subjects.

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride is essential for optimizing its efficacy. Modifications to the pyrrolidine ring or the trifluoroethyl substituent can influence its binding affinity and selectivity towards JAK enzymes.

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased potency by enhancing lipophilicity |

| Alteration of carboxamide group | Variability in selectivity towards JAK isoforms |

Scientific Research Applications

Pharmaceutical Research

1.1 JAK Inhibition

One of the primary applications of N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride is as an inhibitor of Janus kinases (JAKs), specifically JAK-1. This inhibition is crucial for the treatment of autoimmune diseases such as rheumatoid arthritis. Ongoing clinical trials are assessing its efficacy in managing these conditions, highlighting its potential as a therapeutic agent.

1.2 Drug Design and Development

The compound's structural features allow for further exploration in drug design. The trifluoroethyl substituent not only enhances solubility but may also influence pharmacokinetic properties, making it an interesting candidate for optimizing potency and selectivity against specific biological targets.

Case Studies and Research Findings

Research has shown that compounds similar to N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride have been involved in various studies focusing on their biological activities:

- Clinical Trials : Current trials are exploring its effectiveness in treating inflammatory disorders.

- Synthesis Techniques : Various synthetic methods have been developed to produce high-purity forms suitable for pharmaceutical testing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via amide coupling between pyrrolidine-3-carboxylic acid derivatives and 2,2,2-trifluoroethylamine, followed by hydrochloride salt formation. Evidence from related trifluoroethylamide syntheses suggests using coupling agents like 1,1'-carbonyldiimidazole (CDI) or carbodiimides (e.g., DCC) in aprotic solvents (THF, DMF) under inert conditions . Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are critical to minimize side reactions (e.g., trifluoroethylamine hydrolysis). Yields range from 60–85%, with purity confirmed by HPLC (>98%) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Answer :

- NMR : H and F NMR are essential for confirming the trifluoroethyl group (δ ~3.5 ppm for -CHCF in H; δ -70 ppm in F) and pyrrolidine ring conformation .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS detects molecular ion peaks ([M+H]) and confirms absence of unreacted starting materials .

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguity in the pyrrolidine ring and salt form .

Q. Why is the trifluoroethyl group incorporated into this molecule, and how does it affect physicochemical properties?

- Answer : The trifluoroethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation and improves lipophilicity (logP increase by ~1.5 units), facilitating blood-brain barrier penetration in neuroactive compounds . Fluorine’s electron-withdrawing effect also lowers the pK of adjacent amines, enhancing solubility under physiological pH .

Advanced Research Questions

Q. How can researchers address low aqueous solubility of N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride in preclinical formulations?

- Answer : Strategies include:

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to solubilize the hydrochloride salt without precipitating at neutral pH .

- Nanoparticulate systems : Encapsulation in PLGA nanoparticles improves bioavailability by 2–3× compared to free drug .

- Salt screening : Alternative counterions (e.g., besylate, tosylate) may improve solubility but require stability testing .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

- Answer : Discrepancies often arise from:

- Impurity profiles : Batch-to-batch variability in residual solvents (e.g., DMF) or byproducts (e.g., trifluoroacetic acid) can modulate target binding. Rigorous QC via F NMR and LC-MS is critical .

- Assay conditions : Differences in buffer ionic strength (e.g., Tris vs. PBS) affect ionizable groups. Standardize assays at pH 7.4 with 150 mM NaCl .

- Metabolite interference : Use stable isotope-labeled analogs (e.g., C-pyrrolidine) to track degradation in cell-based assays .

Q. What strategies are effective for enantiomeric separation of pyrrolidine-3-carboxamide derivatives?

- Answer :

- Chiral chromatography : Use Chiralpak AD-H or AS-3R columns with hexane/isopropanol (90:10) + 0.1% diethylamine. Resolution (R) >2.0 is achievable for S/R enantiomers .

- Kinetic resolution : Lipase-catalyzed acyl transfer selectively modifies one enantiomer, though yields are moderate (40–60%) .

- Crystallization-induced diastereomer resolution : Co-crystallize with chiral carboxylic acids (e.g., L-tartaric acid) to isolate >99% ee .

Q. How can in vivo metabolic pathways of this compound be elucidated to guide structural optimization?

- Answer :

- Radiolabeled studies : Synthesize C-labeled analogs (e.g., C at the pyrrolidine carbonyl) to track hepatic glucuronidation and renal excretion .

- Metabolite profiling : LC-HRMS identifies oxidative metabolites (e.g., hydroxylation at pyrrolidine C4) and fluorine retention post-metabolism .

- CYP inhibition assays : Use human liver microsomes to identify CYP3A4/2D6 as primary metabolizing enzymes, guiding lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.